
2-(But-3-en-1-yloxy)propanoic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
Research by Gimalova et al. (2013) and (2014) demonstrates the synthesis of various chemical compounds starting from l-tartaric acid, which leads to the formation of methyl (E)-2-[(3S,4S)-4-hydroxy-3-(pent-3-yloxy)pyrrolidin-2-ylidene]propanoate. This compound, derived from 2-(But-3-en-1-yloxy)propanoic acid, showcases its utility in organic synthesis and compound formation processes (Gimalova et al., 2013) (Gimalova et al., 2014).
Aldol Reactions and Synthons Formation
In the domain of aldol reactions, Ramachandran et al. (2013) highlighted the use of dienolborinates to access diastereomers of 2-(hydroxymethyl)but-3-enoates. This indicates the role of similar structures in achieving precise control over the formation of valuable synthons, essential for complex organic synthesis (Ramachandran et al., 2013).
Enantioselective Synthesis
The enantioselective synthesis of complex molecules, as reported by Pajouhesh et al. (2000), showcases the versatility of compounds like 2-(But-3-en-1-yloxy)propanoic acid derivatives in creating enantiomerically pure substances. This is crucial in areas like pharmaceuticals, where the chirality of molecules can significantly impact their biological activity (Pajouhesh et al., 2000).
Catalysis and Chemical Reactions
Studies on alcohol dehydration over alkali cation-exchanged zeolites, as explored by Jacobs et al. (1977), reveal the potential of using 2-propanol derivatives in catalytic processes. This contributes to our understanding of how modifications in molecular structure can influence chemical reaction pathways and efficiencies (Jacobs et al., 1977).
Antimicrobial Activity
Zhang et al. (2011) synthesized chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, demonstrating their antibacterial activities. This suggests that structurally related compounds to 2-(But-3-en-1-yloxy)propanoic acid can have significant biological activities, potentially leading to new antimicrobial agents (Zhang et al., 2011).
Eigenschaften
IUPAC Name |
2-but-3-enoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-4-5-10-6(2)7(8)9/h3,6H,1,4-5H2,2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEUQGORHPHYHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(But-3-en-1-yloxy)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



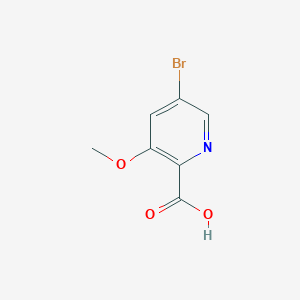

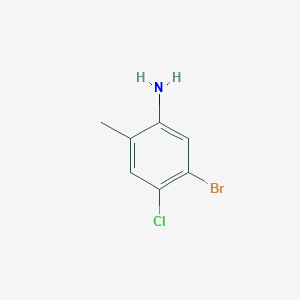
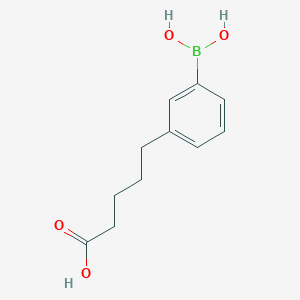

![Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1372234.png)
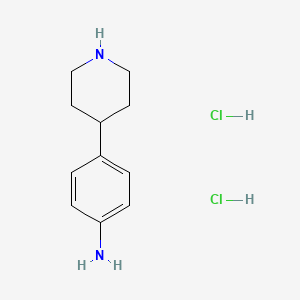
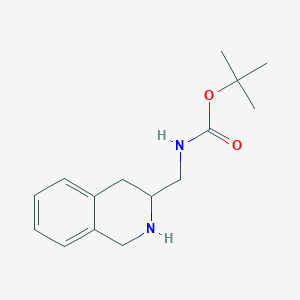
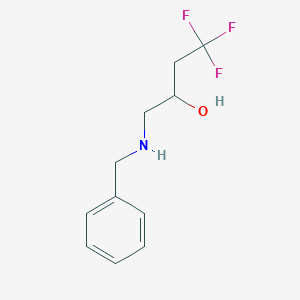
![1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B1372243.png)
![3-[(3-Fluorophenoxy)methyl]aniline hydrochloride](/img/structure/B1372245.png)


